molecular formula C9H5FN2O2S B1444110 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid CAS No. 183304-92-9

4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Cat. No.: B1444110
CAS No.: 183304-92-9
M. Wt: 224.21 g/mol
InChI Key: CBRKNRZOEXFLQO-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid (CAS: 850592-98-2) is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a carboxylic acid group at position 5 and a 2-fluorophenyl moiety at position 4 . The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence its physicochemical and biological properties. This compound has been discontinued commercially but remains of interest in medicinal chemistry for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

4-(2-fluorophenyl)thiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O2S/c10-6-4-2-1-3-5(6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRKNRZOEXFLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(SN=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid typically involves:

  • Formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives or related intermediates.
  • Introduction of the fluorophenyl group through nucleophilic aromatic substitution or coupling reactions.
  • Functional group transformations to install or reveal the carboxylic acid moiety, often through hydrolysis or esterification/de-esterification steps.

Solid-Phase Cyclization Using Thiosemicarbazide and Carboxylic Acid Precursors

A patented method describes a solid-phase reaction for preparing 2-amino-5-substituted-1,3,4-thiadiazoles, which can be adapted for 1,2,3-thiadiazole derivatives by appropriate modifications. The process involves grinding thiosemicarbazide, a carboxylic acid, and phosphorus pentachloride at room temperature, followed by alkaline treatment and recrystallization to yield the thiadiazole product with high yield (>91%). This method is characterized by mild conditions, short reaction time, and low toxicity reagents (phosphorus pentachloride).

Step Reagents/Conditions Description Outcome/Yield
1 Thiosemicarbazide + Carboxylic acid + PCl5 Grinding at room temperature in dry vessel Crude thiadiazole intermediate
2 Alkaline solution (pH 8-8.2) Neutralization and filtration Purified thiadiazole
3 Recrystallization Final purification >91% yield

Hydrolysis of Ester Precursors to Obtain Carboxylic Acid

A common route to thiadiazole carboxylic acids involves the hydrolysis of their methyl ester derivatives. For example, 5-(4-fluorophenyl)-2-methyl-thiazole-4-carboxylic acid methyl ester can be hydrolyzed under mild alkaline conditions (NaOH in THF/MeOH) at room temperature, followed by acidification to precipitate the carboxylic acid product in high yield (93%).

Step Reagents/Conditions Description Outcome/Yield
1 NaOH in THF/MeOH at 20°C for 0.5 h Hydrolysis of methyl ester Formation of carboxylate salt
2 Acidification with conc. HCl at 0°C for 15 min Precipitation of carboxylic acid White solid, 93% yield

This approach ensures high purity and yield of the carboxylic acid and is adaptable for fluorinated phenyl substituents.

Cyclization and Functionalization via Chlorination and Nucleophilic Substitution

Research on related thiadiazole derivatives shows that cyclization of amino-thiophene carboxylic acid methyl esters with formamide, followed by chlorination (using POCl3) and nucleophilic substitution, can yield thiadiazole intermediates bearing fluorophenyl groups. Hydrolysis of ethyl esters under mild conditions (aqueous LiOH and MeOH) then provides the corresponding carboxylic acids.

This multi-step synthetic sequence includes:

  • Cyclization to form thiadiazole ring.
  • Chlorination to activate the ring for substitution.
  • Nucleophilic substitution to introduce fluorophenyl moiety.
  • Hydrolysis of ester to carboxylic acid.

Alkylation and Cyclocondensation Reactions in DMF

Fluorinated thiadiazole derivatives have also been synthesized via alkylation of hydrazino-thiadiazole intermediates with chloroacetic acid derivatives in boiling DMF, followed by cyclocondensation reactions. These methods yield complex fluorinated thiadiazole frameworks, which can be further modified to carboxylic acids or related derivatives.

Comparative Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield (%) Notes
Solid-phase grinding with PCl5 Thiosemicarbazide + carboxylic acid + PCl5 Mild, short time, low toxicity >91 Simple workup, suitable for scale-up
Ester hydrolysis NaOH in THF/MeOH, acidification with HCl High purity, mild conditions 93 Common for carboxylic acid preparation
Cyclization + chlorination Formamide, POCl3, nucleophilic substitution Versatile, allows substitution Not specified Multi-step, good for fluorophenyl introduction
Alkylation in DMF Hydrazino-thiadiazole + chloroacetic acid derivatives Produces complex derivatives Not specified Requires reflux and DMF solvent

Research Findings and Practical Considerations

  • The solid-phase method using phosphorus pentachloride is particularly efficient for preparing thiadiazole derivatives with high yield and low environmental impact due to mild conditions and low toxicity reagents.
  • Hydrolysis of methyl or ethyl esters remains a reliable and straightforward approach to obtain the free carboxylic acid, especially when the ester precursor is readily available.
  • The introduction of the 2-fluorophenyl substituent is often achieved via nucleophilic aromatic substitution or coupling reactions on chlorinated intermediates, highlighting the importance of chlorination steps in the synthetic sequence.
  • Alkylation and cyclocondensation in DMF enable the synthesis of more complex fluorinated thiadiazole derivatives, which can be tailored for specific biological activities.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the thiadiazole ring can participate in various biochemical pathways. The carboxylic acid group may also play a role in its solubility and bioavailability.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Core

4-Phenyl-1,2,3-thiadiazole-5-carboxylic Acid
  • Structure: Phenyl group (non-fluorinated) at position 4.
  • Molecular Formula : C₉H₆N₂O₂S vs. C₉H₅FN₂O₂S (fluorinated analogue) .
  • Key Differences :
    • The absence of fluorine reduces electronegativity and lipophilicity (predicted logP: ~1.8 vs. ~2.1 for the fluorinated compound).
    • Lower metabolic stability compared to fluorinated analogues due to reduced resistance to oxidative degradation .
4-Ethyl-1,2,3-thiadiazole-5-carboxylic Acid
  • Structure : Ethyl group (C₂H₅) at position 4.
  • Physicochemical Properties :
    • Higher lipophilicity (logP ~1.9) compared to the fluorophenyl derivative .
    • Boiling point: 296.69°C (EPA estimate) vs. undetermined for the fluorophenyl compound .
  • Biological Implications : Alkyl groups may enhance membrane permeability but reduce target specificity compared to aromatic substituents .

Fluorine Positional Isomerism

3-(4-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic Acid
  • Structure : Fluorine at the para position of the phenyl ring; thiadiazole isomer (1,2,4 vs. 1,2,3).
  • Thiadiazole isomerism alters electronic distribution, affecting acidity (pKa of carboxylic acid: ~3.5 vs. ~3.2 for 1,2,3-thiadiazole) .

Core Heterocycle Modifications

1,2,3-Benzothiadiazole-5-carboxylic Acid
  • Structure : Benzene-fused thiadiazole core.
  • Impact: Increased molecular weight (224.21 g/mol vs. 209.21 g/mol for the non-fused fluorophenyl compound).
Thiazole Derivatives (e.g., 4-(4-Fluorophenyl)-2-(4-methoxyphenyl)thiazole-5-carboxylic Acid)
  • Structure : Thiazole core (one sulfur, one nitrogen) vs. thiadiazole (two nitrogens, one sulfur).
  • Key Differences :
    • Thiazoles generally exhibit lower metabolic stability due to reduced ring strain.
    • Methoxy groups introduce hydrogen-bonding capabilities absent in fluorophenyl-thiadiazoles .

Biological Activity

4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of the fluorophenyl group and the carboxylic acid functional group enhances its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer activity. For instance, a study synthesized various thiadiazole derivatives and evaluated their cytotoxic effects against multiple cancer cell lines, including HT-1080 (fibrosarcoma), MCF-7 (breast), and A-549 (lung carcinoma). Among these compounds, those containing the thiadiazole moiety demonstrated promising growth inhibition with IC50 values in the micromolar range. The mechanism of action often involves apoptosis induction via caspase activation and cell cycle arrest at the G2/M phase .

CompoundCell LineIC50 (µM)Mechanism of Action
5eHT-108019.56Caspase-3 activation, G2/M arrest
5eA-549Not specifiedCaspase-3 activation

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. A series of compounds were tested against various bacterial strains, revealing minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL. The presence of specific substituents on the thiadiazole ring was found to enhance antimicrobial efficacy significantly .

The biological activity of this compound is attributed to its ability to interact with biological targets such as enzymes and receptors. The fluorophenyl group increases binding affinity, while the carboxylic acid enhances solubility and bioavailability. The thiadiazole ring can participate in various biochemical pathways, making it a versatile scaffold for drug development .

Case Study 1: Anticancer Activity Evaluation

In a comprehensive study published in 2022, researchers synthesized a series of novel thiadiazole derivatives and assessed their anticancer properties against several cell lines. Among these, compound 5e exhibited notable cytotoxicity against HT-1080 cells, leading to apoptosis through caspase activation. The study highlighted the structure-activity relationship (SAR) that contributed to the observed biological effects .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial potential of thiadiazole derivatives. Researchers synthesized multiple compounds and tested them against common bacterial pathogens. The results demonstrated that certain derivatives showed MIC values significantly lower than those of standard antibiotics, suggesting that modifications to the thiadiazole structure could lead to more effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid, and how can purity be ensured?

  • Methodology : A two-step procedure involving heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation, is effective for synthesizing thiadiazole derivatives . Purity is validated via thin-layer chromatography (TLC), elemental analysis, and spectroscopic techniques (¹H NMR, IR) . For fluorophenyl derivatives, introducing the fluorine substituent early in the synthesis ensures regioselectivity.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • Structural Confirmation : ¹H NMR and IR spectroscopy to identify functional groups (e.g., carboxylic acid, thiadiazole ring) .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) for quantitative analysis .
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points (e.g., mp 214–215°C for analogous thiazole-carboxylic acids) .

Q. How do solubility and stability impact experimental design for this compound?

  • Methodology : Solubility in polar aprotic solvents (e.g., DMSO) facilitates biological assays, while stability tests under varying pH and temperature conditions (e.g., 25°C vs. 40°C) are critical for long-term storage. Data from structurally similar compounds, such as 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (stable up to 200°C), suggest thermal resilience .

Advanced Research Questions

Q. What computational strategies predict the bioactivity of this compound?

  • Methodology :

  • Docking Studies : Use the InChI key (e.g., VSMPMYSNFPYXIY-UHFFFAOYSA-N from PubChem ) to model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity).
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity and binding affinity .
  • QSAR Models : Correlate substituent effects (e.g., fluorine position) with biological outcomes using regression analysis .

Q. How can contradictions in reported biological activities be resolved?

  • Methodology :

  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., MIC for antimicrobial activity ).
  • Dose-Response Curves : Validate potency discrepancies (e.g., IC₅₀ variations in anticancer screens) via orthogonal assays (e.g., apoptosis markers vs. cytotoxicity) .
  • Structural Verification : Confirm compound identity via X-ray crystallography (e.g., as done for 1,3,4-thiadiazole derivatives ).

Q. What derivatization strategies enhance the compound’s pharmacological profile?

  • Methodology :

  • Alkylation : Introduce sulfanyl or trifluoromethyl groups to improve lipophilicity (e.g., 5-(cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole ).
  • Cross-Coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups for SAR studies .
  • Prodrug Design : Esterify the carboxylic acid to enhance bioavailability .

Q. How reproducible are structure-activity relationship (SAR) findings for thiadiazole derivatives?

  • Methodology :

  • Crystallographic Validation : Compare crystal structures (e.g., CCDC entries ) to ensure conformational consistency.
  • Consistent Assay Conditions : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

Key Notes

  • Prioritize peer-reviewed methodologies from PubChem , synthesis protocols , and crystallographic data .
  • Advanced questions emphasize mechanistic and reproducibility challenges, while basic questions focus on synthesis and characterization.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 2
4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid

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